molecular formula C12H9ClN4O2S2 B2508156 4-{[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenesulfonamide CAS No. 477851-56-2

4-{[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenesulfonamide

Cat. No. B2508156
CAS RN: 477851-56-2
M. Wt: 340.8
InChI Key: UCOLHAWBRSMOPS-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H9ClN4O2S2/c13-11-10 (17-5-6-20-12 (17)16-11)7-15-8-1-3-9 (4-2-8)21 (14,18)19/h1-7H, (H2,14,18,19)/b15-7+ . This code provides a detailed description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid .

Scientific Research Applications

Antitumor Activity

The imidazo[2,1-b][1,3]thiazole scaffold in 4-{[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenesulfonamide has shown promise as an antitumor agent. Researchers have explored its effects on various cancer cell lines, and initial results indicate potential cytotoxicity against tumor cells .

Antihypertensive Properties

Compounds containing the 1,4-dihydropyridine (1,4-DHP) motif, such as our target compound, have been investigated for their antihypertensive effects. The imidazo[2,1-b][1,3]thiazole system within this molecule contributes to its cardiovascular activity .

Antitubercular Activity

The imidazo[2,1-b][1,3]thiazole moiety has also been associated with antitubercular properties. Researchers are exploring whether 4-{[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenesulfonamide could serve as a potential agent against tuberculosis .

Synthetic Methodology

The green synthesis protocol used to obtain this compound via the Biginelli reaction is noteworthy. Researchers appreciate its eco-friendly nature, cost-effectiveness, and simultaneous production of both 1,4-DHPs and 3,4-dihydropyrimidin-2(1H)-ones .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O2S2/c13-11-10(17-5-6-20-12(17)16-11)7-15-8-1-3-9(4-2-8)21(14,18)19/h1-7H,(H2,14,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOLHAWBRSMOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(N=C3N2C=CS3)Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenesulfonamide

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